4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol
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Overview
Description
4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol is an organic compound that features a complex structure with multiple functional groups, including a fluoroaniline moiety, a methoxy group, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline . This intermediate can then be further reacted with other reagents to introduce the methoxy and nitrophenol groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenol group may also contribute to the compound’s biological effects by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol, used in medicinal chemistry.
4-Fluoro-3-methylaniline: Another fluoroaniline derivative with similar applications.
2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxyphenol:
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-13-6-9(5-12(14(13)18)17(19)20)8-16-11-4-2-3-10(15)7-11/h2-7,16,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDWXJXFZFSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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